![molecular formula C10H8BrN3O2 B1468091 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1339548-09-2](/img/structure/B1468091.png)
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Researchers have synthesized new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, confirming their structures through elemental analysis (CHNS), 1HNMR, and chromatographic mass spectral analysis. This work underlines the versatility of 1,2,4-triazole derivatives in creating compounds with potential biological activities (Safonov & Nevmyvaka, 2020).
Methodological Advances
- A novel synthetic method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, utilizing phenyl acetylene as raw material, demonstrates the efficiency of generating triazole derivatives. This method emphasizes the accessibility of starting materials and good overall yield, showcasing the potential for developing various drugs (Liu et al., 2015).
Biological Activity
- The antibacterial activity of triazole analogues of piperazine was investigated, showing significant inhibition against various human pathogenic bacteria. This suggests that triazole derivatives could be promising candidates for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Luminescence and Chemical Properties
- The synthesis, characterization, and luminescence properties of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives were explored, including an interesting in situ decarboxylic reaction phenomenon. This study provides insights into the potential use of these complexes in materials science (Zhao et al., 2014).
Structural and Functional Analyses
- Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives revealed their structural and chemical properties through experimental and quantum-chemical analyses. This work expands the understanding of triazole compounds' chemical behavior and potential applications (Shtabova et al., 2005).
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDFJWOPJRQWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



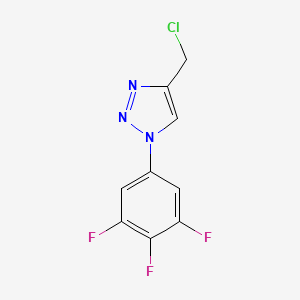
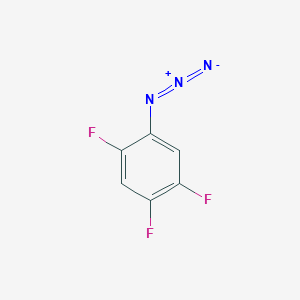
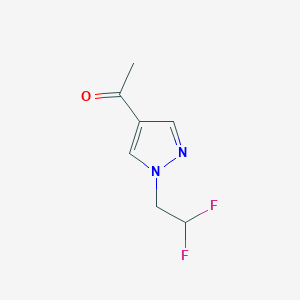
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
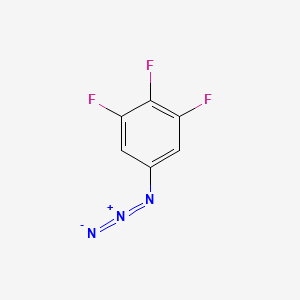
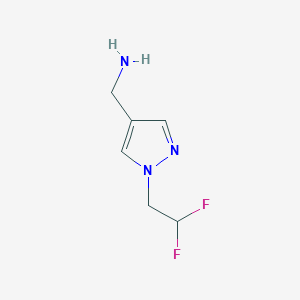
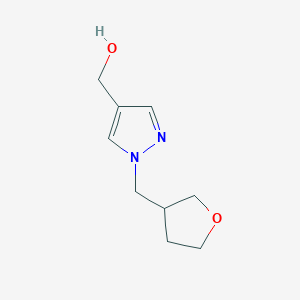
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
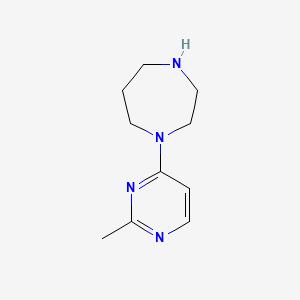
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
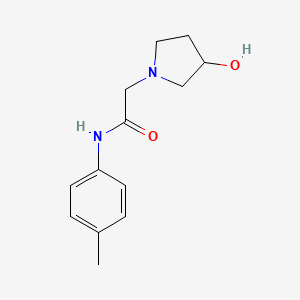
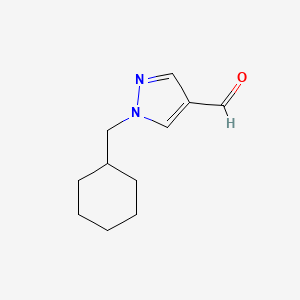
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)